molecular formula C9H7Br2FO2 B8052557 Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate

Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate

Cat. No.: B8052557
M. Wt: 325.96 g/mol
InChI Key: VENBTJVAHMHJJX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate is an organic compound with the molecular formula C9H8Br2O2. It is characterized by the presence of bromine and fluorine atoms on a benzene ring, which is esterified with a methyl group. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

    Types of Reactions:

    • Reduction: Reduction reactions can be performed to remove the bromine atoms, resulting in the formation of hydroxyl groups or other reduced derivatives.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

    Major Products Formed:

    • Oxidation Products: Carboxylic acids and their derivatives.

    • Reduction Products: Alcohols and other reduced derivatives.

    • Substitution Products: Various substituted benzene derivatives.

    Scientific Research Applications

    Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate is widely used in scientific research due to its reactivity and versatility:

    • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

    • Biology: The compound is used in the study of enzyme mechanisms and as a probe in biological assays.

    • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

    Comparison with Similar Compounds

    • Methyl 4-bromo-2-(bromomethyl)benzoate: Similar to the compound but lacks the fluorine atom.

    • Methyl 4-bromo-2-fluorobenzoate: Contains a fluorine atom but lacks the bromomethyl group.

    • Methyl 2-bromomethyl-4-fluorobenzoate: Similar structure but with different positions of the bromine and fluorine atoms.

    Uniqueness: Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly affect its chemical properties and reactivity compared to similar compounds.

    Properties

    IUPAC Name

    methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H7Br2FO2/c1-14-9(13)8-5(4-10)2-6(11)3-7(8)12/h2-3H,4H2,1H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VENBTJVAHMHJJX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=C(C=C(C=C1F)Br)CBr
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H7Br2FO2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    325.96 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate
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